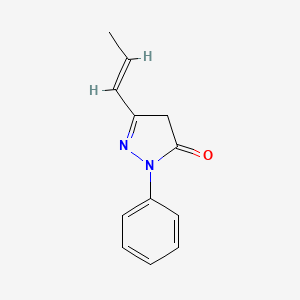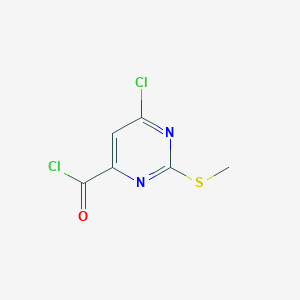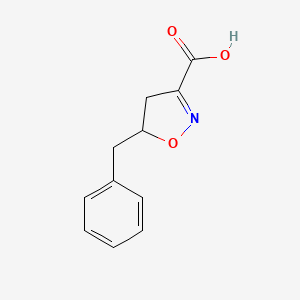
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
The synthesis of 1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with an appropriate α,β-unsaturated ketone under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. For example, using a solvent like ethanol and a catalyst such as acetic acid can facilitate the reaction under reflux conditions.
化学反応の分析
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the prop-1-en-1-yl group to a propyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole propyl derivatives.
科学的研究の応用
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Pyrazole derivatives have shown promise in medicinal chemistry for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be explored for similar therapeutic applications.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological targets, potentially modulating signaling pathways and exerting therapeutic effects.
類似化合物との比較
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazole: This compound lacks the ketone functional group, which may affect its reactivity and biological activity.
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-4-ol: The presence of a hydroxyl group at position 4 can influence the compound’s solubility and hydrogen bonding interactions.
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5-amine: The amine group at position 5 can alter the compound’s basicity and potential for forming hydrogen bonds.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
2-phenyl-5-[(E)-prop-1-enyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H12N2O/c1-2-6-10-9-12(15)14(13-10)11-7-4-3-5-8-11/h2-8H,9H2,1H3/b6-2+ |
InChIキー |
IPBABFCUIKSBOE-QHHAFSJGSA-N |
異性体SMILES |
C/C=C/C1=NN(C(=O)C1)C2=CC=CC=C2 |
正規SMILES |
CC=CC1=NN(C(=O)C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)

![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)


![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)

![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)


